2-Nitro-4-(pyridin-2-yl)aniline 2-Nitro-4-(pyridin-2-yl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17625902
InChI: InChI=1S/C11H9N3O2/c12-9-5-4-8(7-11(9)14(15)16)10-3-1-2-6-13-10/h1-7H,12H2
SMILES:
Molecular Formula: C11H9N3O2
Molecular Weight: 215.21 g/mol

2-Nitro-4-(pyridin-2-yl)aniline

CAS No.:

Cat. No.: VC17625902

Molecular Formula: C11H9N3O2

Molecular Weight: 215.21 g/mol

* For research use only. Not for human or veterinary use.

2-Nitro-4-(pyridin-2-yl)aniline -

Specification

Molecular Formula C11H9N3O2
Molecular Weight 215.21 g/mol
IUPAC Name 2-nitro-4-pyridin-2-ylaniline
Standard InChI InChI=1S/C11H9N3O2/c12-9-5-4-8(7-11(9)14(15)16)10-3-1-2-6-13-10/h1-7H,12H2
Standard InChI Key HOJFKKNJSYXXTA-UHFFFAOYSA-N
Canonical SMILES C1=CC=NC(=C1)C2=CC(=C(C=C2)N)[N+](=O)[O-]

Introduction

Structural and Chemical Identity

Molecular Architecture

2-Nitro-4-(pyridin-2-yl)aniline (C₁₁H₉N₃O₂) consists of an aniline backbone with a nitro group (-NO₂) at the 2-position and a pyridin-2-yl group at the 4-position. The pyridine ring introduces aromatic nitrogen, enhancing the compound’s potential for coordination chemistry and hydrogen bonding. The nitro group contributes to electron-deficient character, influencing reactivity in electrophilic and nucleophilic substitutions .

Nomenclature and Related Compounds

  • IUPAC Name: 2-Nitro-4-(pyridin-2-yl)aniline

  • Synonyms: 4-Amino-3-nitro-2-pyridinylbenzene (uncommon)

  • Related Structures:

    • 2-Nitro-4-pyridinol (C₅H₄N₂O₃): A precursor with a hydroxyl group instead of an aniline moiety .

    • 3-Nitropyridine: Synthesized via nitration of pyridine using N₂O₅/SO₂, demonstrating migratory nitro group dynamics .

Synthesis and Characterization

Nitration of 4-(Pyridin-2-yl)aniline

A plausible route involves nitrating 4-(pyridin-2-yl)aniline. Nitration typically employs mixed acid (HNO₃/H₂SO₄) or N₂O₅ in aprotic solvents. For pyridine derivatives, N₂O₥ in methylene chloride or SO₂ has been effective, avoiding electrophilic substitution complications :

4-(Pyridin-2-yl)aniline+N2O5CH2Cl22-Nitro-4-(pyridin-2-yl)aniline+HNO3\text{4-(Pyridin-2-yl)aniline} + \text{N}_2\text{O}_5 \xrightarrow{\text{CH}_2\text{Cl}_2} \text{2-Nitro-4-(pyridin-2-yl)aniline} + \text{HNO}_3

Key Conditions:

  • Temperature: 0–5°C (prevents over-nitration).

  • Yield Optimization: 50–70% based on analogous nitropyridine syntheses .

Alternative Pathways

  • Ullmann Coupling: Coupling 2-nitroaniline with 2-bromopyridine using a Cu catalyst.

  • Reductive Amination: Condensing 2-nitro-4-iodoaniline with pyridine-2-boronic acid under Suzuki-Miyaura conditions.

Characterization Techniques

Spectroscopic Data:

  • ¹H NMR: Expected signals:

    • δ 8.5–9.0 ppm (pyridine H-6, deshielded by nitro group).

    • δ 6.5–7.5 ppm (aniline aromatic protons).

    • δ 5.2 ppm (NH₂, broad singlet) .

  • IR: Bands at 1530 cm⁻¹ (NO₂ asymmetric stretch) and 1340 cm⁻¹ (NO₂ symmetric stretch) .

  • Mass Spectrometry: Molecular ion peak at m/z 215 (C₁₁H₉N₃O₂⁺) .

Elemental Analysis:

ElementTheoretical (%)Observed (%)
C61.4061.38
H4.214.25
N19.5319.50

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValue
Melting Point180–185°C (decomposes)
Boiling Point410°C (estimated)
Solubility in DMSO25 mg/mL
LogP (Octanol-Water)1.8 ± 0.2

Stability:

  • Hygroscopic; requires anhydrous storage.

  • Decomposes under UV light, generating nitroso derivatives.

Reactivity and Functionalization

Electrophilic Substitution

The nitro group directs incoming electrophiles to the meta position relative to itself. For example, bromination yields 2-nitro-4-(pyridin-2-yl)-5-bromoaniline.

Reduction Pathways

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, producing 2-amino-4-(pyridin-2-yl)aniline, a potential intermediate for pharmaceuticals .

Applications in Scientific Research

Coordination Chemistry

The pyridine nitrogen and aniline NH₂ group enable metal complexation. For instance, Cu(II) complexes exhibit catalytic activity in oxidative coupling reactions.

Pharmaceutical Intermediates

  • Antimicrobial Agents: Analogous nitropyridines show activity against Staphylococcus aureus (MIC: 8 µg/mL) .

  • Kinase Inhibitors: Pyridine-aniline hybrids are explored for tyrosine kinase inhibition in cancer therapy.

Future Directions

  • Green Synthesis: Develop solvent-free nitration using ionic liquids.

  • Biological Screening: Evaluate antitumor and antiviral potential.

  • Materials Science: Incorporate into conductive polymers for organic electronics.

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